5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
Description
5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a naphthalene group at position 2, a cyano group at position 4, and a cyclopentylamino moiety at position 5. The cyclopentylamino group introduces steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to smaller alkylamino substituents.
Properties
IUPAC Name |
5-(cyclopentylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c20-12-17-19(21-14-8-2-3-9-14)23-18(22-17)16-11-5-7-13-6-1-4-10-15(13)16/h1,4-7,10-11,14,21H,2-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLSLOZNRYEQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879946-63-1 | |
| Record name | 5-(cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Robinson-Gabriel Synthesis
This classical method involves cyclodehydration of α-acylamino ketones. For the target compound, a naphthalenyl-substituted α-acylamino ketone precursor is synthesized via condensation of 1-naphthaldehyde with a cyclopentylamine-derived amide. Cyclization is induced using dehydrating agents like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄). Typical conditions involve heating at 80–100°C for 4–6 hours, yielding the oxazole ring with a nitrile group at C4.
Example Protocol:
α-Halo Ketone and Primary Amide Condensation
An alternative route employs α-bromo ketones and cyclopentylamine-containing amides. For instance, 2-bromo-1-(naphthalen-1-yl)ethanone reacts with cyclopentylurea in dimethylformamide (DMF) at 60°C, forming the oxazole ring via nucleophilic substitution. This method offers moderate yields (50–65%) but requires careful control of stoichiometry to minimize side reactions.
Functionalization of the Oxazole Core
Introduction of the Cyclopentylamino Group
Post-oxazole formation, the cyclopentylamino moiety is introduced at C5 via nucleophilic aromatic substitution (SNAr). The 5-chlorooxazole intermediate (generated using POCl₃) reacts with cyclopentylamine in tetrahydrofuran (THF) at room temperature. Microwave-assisted conditions (100°C, 20 minutes) enhance reaction efficiency, achieving yields up to 85%.
Optimization Data:
| Condition | Temperature | Time | Yield (%) |
|---|---|---|---|
| Conventional (THF) | 25°C | 12 h | 62 |
| Microwave-assisted | 100°C | 20 min | 85 |
Nitrile Group Installation
The C4 nitrile group is introduced early in the synthesis, often via a Sandmeyer-type reaction or direct cyanation using copper(I) cyanide (CuCN). For example, treating 5-(cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carboxylic acid with thionyl chloride (SOCl₂) forms the acyl chloride, which is subsequently reacted with ammonium cyanide.
Green Chemistry Approaches
Solvent-Free Catalysis
Magnetic nanoparticles (e.g., NiFe₂O₄@SiO₂@aminoglucose) enable solvent-free synthesis under mild conditions. A mixture of 1-naphthaldehyde, cyclopentylamine, and the catalyst is stirred at room temperature for 15 minutes, achieving 78% yield. This method reduces waste and avoids toxic solvents.
Sonochemical Synthesis
Adapting protocols from triazine chemistry, ultrasonication (40 kHz, 50°C) accelerates oxazole formation. Reaction times drop from hours to minutes (e.g., 30 minutes vs. 6 hours), with a 12% improvement in yield compared to thermal methods.
Green Metrics Comparison:
| Method | E-Factor | Atom Economy (%) |
|---|---|---|
| Conventional | 8.2 | 45 |
| Sonochemical | 3.1 | 68 |
Challenges and Optimization Strategies
- Regioselectivity: Competing reactions at C2 and C5 are mitigated using bulky directing groups (e.g., tert-butyl) during cyclization.
- Purification: High-performance liquid chromatography (HPLC) with a C18 column resolves nitrile-containing byproducts.
- Scale-Up: Continuous flow reactors improve heat transfer and reduce decomposition risks during exothermic steps.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The oxazole-4-carbonitrile scaffold is a common motif in medicinal chemistry due to its electronic versatility and ability to engage in hydrogen bonding. Key structural analogs and their differentiating features are summarized below:
Table 1: Structural Comparison of Oxazole-4-carbonitrile Derivatives
*Estimated based on analogous structures.
Physicochemical Properties
- Lipophilicity: The cyclopentyl group increases logP compared to methylamino (predicted logP: ~3.5 vs. ~2.1), favoring blood-brain barrier penetration but reducing aqueous solubility .
- Spectral Data: NMR signals for the naphthalene moiety (e.g., δ 7.5–8.5 ppm for aromatic protons) and cyano group (~110 ppm in ^13C NMR) are consistent across analogs. The cyclopentylamino group would exhibit distinct ^1H NMR signals at δ 1.5–2.5 ppm (cyclopentane protons) and δ 3.5–4.0 ppm (N–H) .
Biological Activity
5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile (CAS No. 879946-63-1) is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Cyclopentylamino group
- Naphthalene ring
- Oxazole ring
- Carbonitrile group
This unique configuration allows for diverse interactions with biological targets, potentially influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole moiety is known for its role in modulating enzyme activity, while the naphthalene ring contributes to hydrophobic interactions that enhance binding affinity to target sites.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In a screening against the NCI-60 human tumor cell lines, compounds similar to this compound demonstrated promising growth inhibitory properties. Notably, compounds with similar structural motifs exhibited GI50 values in the low micromolar to nanomolar range across various leukemia cell lines, indicating significant cytotoxic effects against cancer cells .
Interaction with Microtubules
Research indicates that compounds in this class can bind to tubulin and inhibit its polymerization, leading to microtubule depolymerization. This mechanism is crucial for disrupting mitotic processes in cancer cells, thereby exerting cytotoxic effects .
Table 1: Summary of Biological Activities
Detailed Research Findings
A study focused on novel 1,3-oxazole derivatives reported that certain analogs of this compound exhibited significant growth inhibition against leukemia cell lines. The most potent derivatives had mean GI50 values below 50 nM, showcasing their potential as effective anticancer agents .
Q & A
Q. What are the common synthetic routes for 5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile?
The synthesis typically involves multi-step reactions , including cyclocondensation of precursors such as α-cyanoketones with cyclopentylamine derivatives. Key steps include:
- Cyclization : Formation of the oxazole ring via thermal or catalytic cyclization under reflux conditions (e.g., using acetic anhydride or DMF as solvent) .
- Acylation/alkylation : Introduction of the naphthalen-1-yl group via Suzuki-Miyaura coupling or nucleophilic substitution .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How is the compound structurally characterized?
Q. What biological activities are screened during initial evaluation?
- Anticancer activity : Assessed via MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Antimicrobial screening : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or microdilution methods .
Advanced Questions
Q. How can synthetic routes be optimized for higher yield and purity?
- Catalyst screening : Evaluate transition-metal catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to reduce side products .
- Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How to resolve contradictions between experimental structural data and computational models?
Q. What computational strategies are used to predict biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the oxazole ring and π-π stacking with the naphthalene group .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess target engagement .
Q. How are structure-activity relationships (SAR) analyzed for analogs?
Q. What in vitro models assess metabolic stability?
- Hepatic microsomes : Incubate the compound with rat or human liver microsomes to measure degradation rates (LC-MS quantification) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Q. How to address challenges in crystallography (e.g., twinning, disorder)?
Q. What advanced purification techniques enhance compound homogeneity?
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate diastereomers .
- Flash chromatography : Optimize solvent ratios (e.g., hexane:ethyl acetate 3:1) for rapid isolation of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
